molecular formula C14H21N B13253137 2-(3-Ethylcyclohexyl)aniline

2-(3-Ethylcyclohexyl)aniline

Cat. No.: B13253137
M. Wt: 203.32 g/mol
InChI Key: IBAXOSAGQBSVQK-UHFFFAOYSA-N
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Description

2-(3-Ethylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N It is a derivative of aniline, where the aniline ring is substituted with a 3-ethylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylcyclohexyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitration of 3-ethylcyclohexylbenzene followed by reduction can yield this compound . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylcyclohexyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Ethylcyclohexyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Ethylcyclohexyl)aniline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethylcyclohexyl)aniline is unique due to the presence of both an aromatic ring and a cyclohexyl group, which imparts distinct chemical and physical properties.

Biological Activity

2-(3-Ethylcyclohexyl)aniline is an aromatic amine with a unique structural configuration that influences its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity involves examining its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula for this compound is C12H17N, indicating it consists of 12 carbon atoms, 17 hydrogen atoms, and one nitrogen atom. Its structure combines aliphatic and aromatic characteristics, which can significantly influence its reactivity and biological properties.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various physiological effects. The hydroxyl group in similar compounds has been noted to form hydrogen bonds with target molecules, influencing their structure and function.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Studies have suggested that compounds with similar structures can inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : There is ongoing research into the compound's potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or dermatitis.
  • Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines are underway, aiming to determine its efficacy as a potential chemotherapeutic agent.

Data Table: Biological Activities of this compound

Activity Effect Reference
AntimicrobialInhibition of bacterial growthOngoing studies
Anti-inflammatoryReduction in inflammation markersPreliminary findings
CytotoxicityInduction of apoptosis in cancer cellsResearch ongoing on various cell lines

Case Studies and Research Findings

  • Antimicrobial Studies : A recent study reported that derivatives of aromatic amines, including this compound, exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
  • Anti-inflammatory Research : Experimental models have shown that compounds similar to this compound can reduce pro-inflammatory cytokines in vitro. This suggests a potential application in inflammatory diseases .
  • Cytotoxicity Assessments : In vitro studies on various cancer cell lines have demonstrated that certain structural analogs induce apoptosis, indicating that further exploration of this compound could yield promising results in cancer therapy .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

2-(3-ethylcyclohexyl)aniline

InChI

InChI=1S/C14H21N/c1-2-11-6-5-7-12(10-11)13-8-3-4-9-14(13)15/h3-4,8-9,11-12H,2,5-7,10,15H2,1H3

InChI Key

IBAXOSAGQBSVQK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)C2=CC=CC=C2N

Origin of Product

United States

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